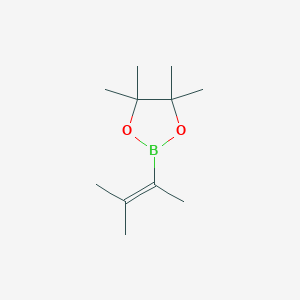
1,2-Dichloro-3,5-dinitrobenzene
Vue d'ensemble
Description
1,2-Dichloro-3,5-dinitrobenzene (DCB) is a chemical compound with a wide range of applications in the scientific field. It is a colorless, crystalline solid with a molecular weight of 227.00 g/mol. DCB is a derivative of nitrobenzene, a compound that has been used in science for over a century. It is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a dye, and in the production of pharmaceuticals.
Applications De Recherche Scientifique
- For instance, when treated with sodium methoxide in methanol , DCDNB undergoes nucleophilic substitution to form a new organic product. The major product in this reaction involves the replacement of one of the chlorine atoms with a methoxy group .
- For example, by reducing the nitro groups of DCDNB, chemists can obtain 1-iodo-3,5-diaminobenzene , which is a key intermediate for synthesizing certain pharmaceuticals .
- Some derivatives, such as diarylaniline derivatives, exhibit promising activity against wild-type HIV-1 and drug-resistant viral strains .
- In certain applications, DCDNB acts as a stabilizer. For instance, it helps maintain the stability of reagents and solutions at room temperature .
Organic Synthesis and Chemical Reactions
Pharmaceutical Intermediates
Antiviral Drug Development
Storage Stability Enhancers
Mécanisme D'action
Target of Action
The primary target of 1,2-Dichloro-3,5-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a prime target for electrophilic aromatic substitution .
Mode of Action
1,2-Dichloro-3,5-dinitrobenzene interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1,2-Dichloro-3,5-dinitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The downstream effects of this pathway include the formation of various substituted aromatic compounds .
Pharmacokinetics
Like other nitro compounds, it is expected to have low volatility and water solubility . This could impact its bioavailability and distribution within the body.
Result of Action
The result of the action of 1,2-Dichloro-3,5-dinitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of various derivatives of benzene, depending on the specific electrophile involved .
Action Environment
The action of 1,2-Dichloro-3,5-dinitrobenzene can be influenced by environmental factors such as temperature and solvent. For example, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Propriétés
IUPAC Name |
1,2-dichloro-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZACPYKQWPMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452215 | |
| Record name | 1,2-Dichloro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3,5-dinitrobenzene | |
CAS RN |
2213-80-1 | |
| Record name | 1,2-Dichloro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)